N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide
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Description
N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.
Scientific Research Applications
Pharmacological Characterization
N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide and its derivatives have been studied for their pharmacological properties. For example, YM598, a derivative, is a potent and selective endothelin ET(A) receptor antagonist. It has shown effectiveness in inhibiting endothelin-1-induced vasoconstriction and pressor response, suggesting its potential in cardiovascular therapies (Yuyama et al., 2003).
Antimicrobial and Antiviral Activities
Some derivatives of this compound exhibit antimicrobial activities. For instance, novel benzothiazole-substituted β-lactam hybrids have been synthesized starting from (benzo[d]thiazol-2-yl)phenol, showing moderate activities against various bacterial strains. These compounds' potential as medicines is highlighted by their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018). Additionally, certain derivatives have shown antiviral activities, particularly against retroviruses in cell culture (Hocková et al., 2003).
Anticonvulsant Properties
This compound derivatives have been explored for anticonvulsant properties. A study focusing on the synthesis of these derivatives and their pharmacological evaluation indicated moderate anticonvulsant activity in animal models (Severina et al., 2020).
Anti-Inflammatory and Analgesic Effects
Some derivatives have been assessed for their potential as anti-inflammatory and analgesic agents. For example, a series of acetamide derivatives showed comparable activities to standard drugs in cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects (Rani et al., 2016).
Anticancer Applications
Several studies have explored the anticancer properties of this compound derivatives. Compounds like novel 2-chloro N-aryl substitutedacetamide derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Vinayak et al., 2014).
Gastric Acid Antisecretory Activity
Derivatives have also been investigated for their role in reducing gastric acid secretion, suggesting their use in treating gastrointestinal disorders (Ueda et al., 1991).
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-13-14-7-10(8-15-13)16-12(17)9-19-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCMEHFCXRTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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